
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as FDP and belongs to the class of synthetic opioids. FDP has been shown to have analgesic, anti-inflammatory, and antitussive effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Antitumor Agents
Azetidin-2-ones, including structures similar to "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one", have been synthesized and evaluated for their antiproliferative properties against cancer cells. These compounds target tubulin, inhibiting its polymerization, which disrupts microtubular structure in cancer cells, leading to G2/M arrest and apoptosis. This mechanism underlines their potential as antitumor agents, particularly in breast cancer cells where compounds showed potent antiproliferative activity (Greene et al., 2016).
Cholesterol Absorption Inhibitors
Compounds structurally related to "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one" have been designed and synthesized as potent inhibitors of intestinal cholesterol absorption. These inhibitors have shown remarkable efficacy in lowering plasma cholesterol levels in animal models, indicating their potential for treating hypercholesterolemia (Rosenblum et al., 1998).
Antibacterial Agents
The molecule and its derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This is highlighted by the synthesis of novel azetidine-containing compounds that demonstrate significant potency against drug-resistant strains of bacteria, indicating their potential as new antibacterial agents (Kuramoto et al., 2003).
Serotonin Reuptake Inhibitors
Analogues of "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one" have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds may offer new avenues for treating depression and other psychiatric disorders, showcasing the structural flexibility and therapeutic potential of the azetidinone backbone (Keverline-Frantz et al., 1998).
Enzyme Inhibition
Azetidin-2-ones have shown potential as inhibitors of human leukocyte elastase, an enzyme implicated in various inflammatory diseases. The synthesis of stereochemically diverse compounds revealed insights into their mechanism of action and provided a basis for the development of new anti-inflammatory agents (Doucet et al., 1997).
Catalytic Asymmetric Synthesis
Azetidine-containing compounds have been utilized in the catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidinones in synthetic organic chemistry. This application highlights the role of such compounds in the development of enantioselective synthetic methodologies, expanding their utility beyond medicinal chemistry (Wang et al., 2008).
Propiedades
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2/c26-22-11-13-23(14-12-22)29-18-19-16-27(17-19)25(28)15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSJRILXYYANMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

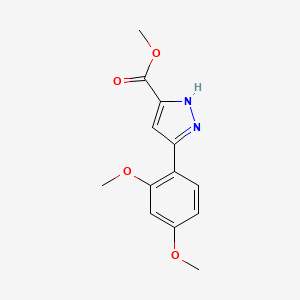
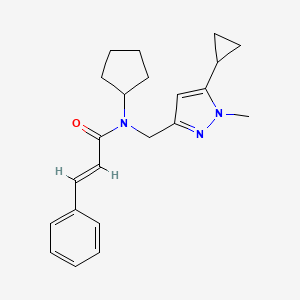
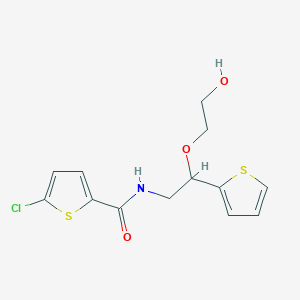
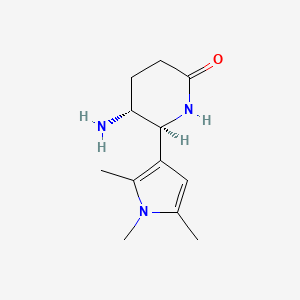
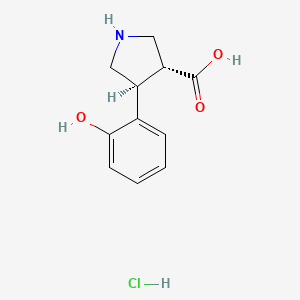

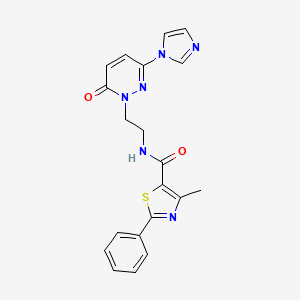
![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
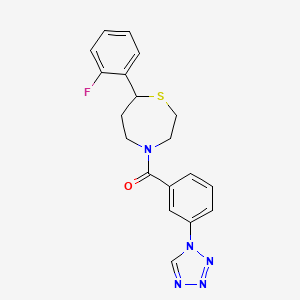
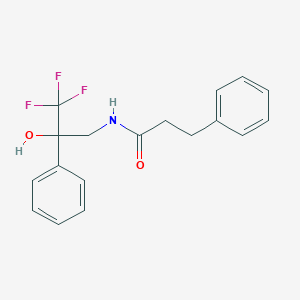

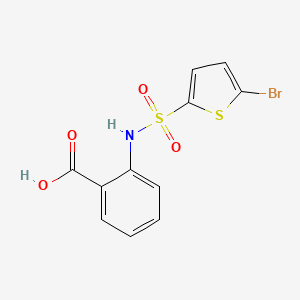
![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)
![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)